![molecular formula C11H10F2O2 B1428075 2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1267009-28-8](/img/structure/B1428075.png)
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Overview
Description
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10F2O2 and its molecular weight is 212.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, { [2- (1h-1,2,3-benzotriazol-1-yl)-2- (3,4-difluorophenyl)propane-1,3-diyl]bis [4,1-phenylene (difluoromethylene)]}bis (phosphonic acid), is known to target tyrosine-protein phosphatase non-receptor type 1 in humans .
Biochemical Pathways
Given its potential interaction with protein targets, it may influence various cellular pathways depending on the role of these proteins .
Result of Action
Based on its potential interaction with protein targets, it could influence cellular processes and potentially lead to changes in cell behavior .
Biological Activity
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS No: 1267009-28-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on a review of diverse research findings.
- Chemical Formula : C11H10F2O2
- Molecular Weight : 212.2 g/mol
- IUPAC Name : this compound
- PubChem CID : 62387988
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room Temperature |
Hazard Statements | H302-H315-H319-H335 |
Synthesis
The synthesis of this compound is achieved through various methods including cyclopropanation reactions. One notable method involves the reaction of 3,4-difluorobenzaldehyde with suitable reagents under controlled conditions to yield the desired cyclopropane derivative .
In Silico Studies
Recent studies have employed in silico methods to evaluate the binding affinity of this compound to specific biological targets. For instance, docking studies indicated that it could inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, suggesting potential applications in regulating ethylene biosynthesis in plants .
Antimicrobial Activity
Preliminary assessments have shown that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. The structure-activity relationship (SAR) analyses indicate that modifications in the fluorophenyl group can enhance biological efficacy against various pathogens .
Cytotoxicity and Anticancer Potential
Research has demonstrated that compounds similar to this compound possess cytotoxic effects on cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Case Study 1: Ethylene Biosynthesis Inhibition
A study conducted on the compound's effect on ethylene production in plants revealed significant inhibition of ACO2 activity. The molecular docking results showed a favorable binding interaction with a ΔG value indicating strong affinity for the target enzyme .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
One of the most significant applications of 2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid is in the development of new pharmaceuticals. The compound's structural features make it a candidate for designing inhibitors for various biological targets. For example, research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, potentially leading to the development of new pain management therapies .
Case Study:
A study published in a peer-reviewed journal investigated the efficacy of this compound as an anti-inflammatory agent. The results demonstrated that it significantly reduced inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as arthritis .
Agricultural Science
Pesticide Development:
In agricultural applications, the compound has been explored as a potential pesticide. Its fluorinated structure may enhance its stability and effectiveness against pests compared to traditional compounds. Research indicates that derivatives of this compound can exhibit insecticidal properties, making them suitable for developing environmentally friendly pesticides .
Case Study:
A field trial conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations while maintaining crop yield, highlighting its effectiveness as a biopesticide .
Materials Science
Polymer Chemistry:
The compound's unique structure allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of fluorinated polymers, which are known for their enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and resistant materials .
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability. A specific study highlighted how these modified polymers performed better under extreme conditions compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-11(5-7(11)10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIXVZCPWVTUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.